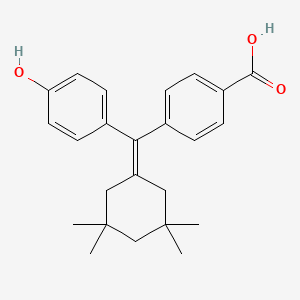
AG92Sgo434
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK232802 is a small molecule drug that is currently under investigation for its potential therapeutic applications. It is being studied primarily for its effects on vasomotor symptoms in postmenopausal women, such as hot flashes and flushes . The compound is an estrogen receptor alpha modulator, which means it interacts with estrogen receptors in the body to exert its effects .
Preparation Methods
The synthetic routes and reaction conditions for GSK232802 are not widely published. the compound’s chemical structure suggests that it can be synthesized through a series of organic reactions involving the formation of a benzoic acid derivative with a hydroxyphenyl group and a tetramethylcyclohexylidene moiety . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
GSK232802 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK232802 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of estrogen receptor modulators.
Biology: Researchers investigate its effects on cellular pathways involving estrogen receptors.
Medicine: Clinical trials are exploring its potential to alleviate vasomotor symptoms in postmenopausal women.
Mechanism of Action
GSK232802 exerts its effects by modulating estrogen receptor alpha (ERα). It binds to ERα and alters its conformation, which affects the receptor’s interaction with co-regulators and DNA . This modulation can either activate or inhibit the transcription of estrogen-responsive genes, depending on the tissue and cellular context. The pathways involved include those regulating cell proliferation, apoptosis, and metabolic processes .
Comparison with Similar Compounds
GSK232802 is unique among estrogen receptor modulators due to its specific structure and binding properties. Similar compounds include:
Tamoxifen: Another estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used for osteoporosis and breast cancer prevention.
Bazedoxifene: Used in combination with conjugated estrogens for menopausal symptoms. Compared to these compounds, GSK232802 may offer distinct advantages in terms of selectivity and efficacy for treating vasomotor symptoms.
Properties
CAS No. |
843661-24-5 |
|---|---|
Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-(3,3,5,5-tetramethylcyclohexylidene)methyl]benzoic acid |
InChI |
InChI=1S/C24H28O3/c1-23(2)13-19(14-24(3,4)15-23)21(17-9-11-20(25)12-10-17)16-5-7-18(8-6-16)22(26)27/h5-12,25H,13-15H2,1-4H3,(H,26,27) |
InChI Key |
KNQLNDPHLXIOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)O)CC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















